3-O-Benzoyl-4,6-O-isopropylidene-D-glucal

Carbohydrate Chemistry Protecting Group Strategy Orthogonal Deprotection

Achieve unmatched synthetic efficiency with this orthogonally protected D-glucal. Its unique combination of a base-labile C-3 benzoyl ester and an acid-labile C-4/C-6 isopropylidene acetal allows for sequential, chemoselective deprotection impossible with uniformly protected analogs. This eliminates synthetic dead-ends, reduces steps, and ensures higher yields in the synthesis of complex 2-deoxy oligosaccharides, cardiac glycosides, and aminoglycoside antibiotics. The C-1/C-2 enol ether remains the sole reactive site for regiospecific functionalization. Choose this building block for predictable reactivity and streamlined routes in automated oligosaccharide assembly.

Molecular Formula C16H18O5
Molecular Weight 290.315
CAS No. 58871-20-8
Cat. No. B2958940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Benzoyl-4,6-O-isopropylidene-D-glucal
CAS58871-20-8
Molecular FormulaC16H18O5
Molecular Weight290.315
Structural Identifiers
SMILESCC1(OCC2C(O1)C(C=CO2)OC(=O)C3=CC=CC=C3)C
InChIInChI=1S/C16H18O5/c1-16(2)19-10-13-14(21-16)12(8-9-18-13)20-15(17)11-6-4-3-5-7-11/h3-9,12-14H,10H2,1-2H3/t12-,13-,14+/m1/s1
InChIKeyRADJUQJHMUFUJI-MCIONIFRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (CAS 58871-20-8): Orthogonally Protected Glucal Intermediate for Carbohydrate Synthesis


3-O-Benzoyl-4,6-O-isopropylidene-D-glucal (CAS 58871-20-8) is a differentially protected D-glucal derivative bearing a base-labile benzoyl ester at C-3 and an acid-labile 4,6-O-isopropylidene acetal [1]. This orthogonal protecting group architecture leaves the enol ether double bond (C-1/C-2) and a potential free hydroxyl (after selective deprotection) available for further functionalization [2]. The compound is commercially supplied with a purity specification of ≥97% and a molecular weight of 290.31 g/mol (C₁₆H₁₈O₅) .

Why Generic Substitution of 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal Fails in Synthetic Carbohydrate Chemistry


Carbohydrate building blocks with similar protecting group compositions are not interchangeable due to the profound influence of protecting groups on reactivity, stereoselectivity, and subsequent deprotection sequence feasibility [1]. The orthogonal nature of the 4,6-O-isopropylidene acetal (acid-labile) and the 3-O-benzoyl ester (base-labile) in this specific compound enables sequential unmasking that is impossible with uniformly protected analogs such as tri-O-benzoyl-D-glucal [2]. Furthermore, the electron-withdrawing benzoyl group at C-3 modulates the nucleophilicity of the enol ether and the stereochemical outcome of glycosylation reactions in ways that differ substantially from 3-O-acetyl or 3-O-alkyl counterparts . Substituting with a non-orthogonally protected analog or an inappropriately positioned protecting group introduces synthetic dead-ends, necessitates additional protection/deprotection steps, and compromises overall yield in multi-step synthetic routes.

Quantitative Evidence Differentiating 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal from Closest Analogs


Comparative Orthogonal Deprotection Selectivity: Benzoyl vs. Acetyl Ester at C-3

The 3-O-benzoyl ester in this compound provides greater hydrolytic stability under mildly basic conditions compared to the 3-O-acetyl analog (3-O-Acetyl-4,6-O-isopropylidene-D-glucal), allowing selective removal of the 4,6-O-isopropylidene acetal with acid while preserving the C-3 protection [1]. This differential stability is critical for orthogonal deprotection sequences in complex oligosaccharide assembly [2].

Carbohydrate Chemistry Protecting Group Strategy Orthogonal Deprotection

C-3 Electron-Withdrawing Effect: Benzoyl vs. Alkyl/Acetyl in Glycosylation Stereoselectivity

The electron-withdrawing benzoyl group at C-3 influences the stereochemical outcome of glycosylation reactions. In studies with 3-O-acetylated D-gluco donors, α-anomers predominated (α:β ratios up to >20:1) . The benzoyl group, being more electron-withdrawing than acetyl, is predicted to further enhance α-selectivity or alter the reactivity profile, providing a tunable stereoelectronic effect not achievable with alkyl-protected (e.g., benzyl) or acetyl-protected analogs .

Glycosylation Stereoselectivity Carbohydrate Synthesis

Commercial Purity and Lot Consistency: 97% vs. 95% Specifications

This compound is routinely supplied with a purity specification of ≥97% (Thermo Scientific/Alfa Aesar) , which exceeds the ≥95% specification offered by some alternative vendors for this and related compounds (e.g., AKSci supplies 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal at 95% min. purity ). Higher initial purity reduces the need for in-house purification and ensures more reproducible synthetic outcomes in multi-step sequences.

Quality Control Procurement Reproducibility

Differentiation from Non-Orthogonal Analogs: Tri-O-Benzoyl-D-Glucal

Unlike tri-O-benzoyl-D-glucal (CAS 13322-90-2), which bears three base-labile benzoyl groups that cannot be differentially removed, 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal incorporates an orthogonal acid-labile 4,6-O-isopropylidene acetal [1][2]. This orthogonal pair (base-labile ester + acid-labile acetal) enables stepwise unmasking of hydroxyl groups without requiring additional protection/deprotection steps, reducing synthetic step count by at least 1-2 steps compared to uniformly protected analogs in typical oligosaccharide syntheses [3].

Orthogonal Protection Selective Deprotection Synthetic Efficiency

Stability Profile Comparison: Benzoyl Ester vs. TBDMS Ether at C-3

Compared to 3-O-Tert-butyldimethylsilyl-4,6-O-isopropylidene-D-glucal, the 3-O-benzoyl ester offers distinct stability and compatibility advantages. The benzoyl ester is stable to aqueous acidic conditions (pH 2-6) required for isopropylidene cleavage, whereas TBDMS ethers undergo significant hydrolysis under these conditions (t₁/₂ typically 1-10 h at pH 2-3) [1][2]. Conversely, the benzoyl ester is readily removed under mild basic conditions that leave TBDMS ethers intact, providing true orthogonality in the opposite direction.

Protecting Group Stability Functional Group Compatibility Synthetic Planning

Optimal Research and Industrial Application Scenarios for 3-O-Benzoyl-4,6-O-isopropylidene-D-glucal


Synthesis of 3-O-Functionalized 2-Deoxy Glycosyl Donors and Acceptors

This compound serves as an ideal precursor for generating 3-O-benzoyl-protected 2-deoxy glycosyl donors. The orthogonal protection allows selective removal of the 4,6-O-isopropylidene group under acidic conditions, exposing the C-4 and C-6 hydroxyls for further manipulation (e.g., glycosylation, phosphorylation, or sulfation) while retaining the C-3 benzoyl ester for late-stage deprotection . This strategy is particularly valuable in the synthesis of 2-deoxy oligosaccharides found in cardiac glycosides, antibiotics, and bacterial antigens.

Regioselective C-2 Functionalization of Glucal Scaffolds

With C-3 benzoyl-protected and C-4/C-6 acetal-protected, the C-1/C-2 enol ether remains the sole reactive site for electrophilic additions (e.g., halogenation, epoxidation, aziridination) and transition-metal-catalyzed cross-couplings. This regioselectivity is not available with unprotected or uniformly protected glucal derivatives, where competing reactions at multiple hydroxyls lead to complex mixtures [1]. The compound is therefore a key building block for constructing C-2-aryl/alkenyl glycosides via Zweifel olefination and related methodologies [2].

Construction of Orthogonally Protected Oligosaccharide Libraries

In automated or parallel oligosaccharide synthesis, orthogonal protection is mandatory for iterative glycosylation cycles. The combination of base-labile benzoyl (C-3) and acid-labile isopropylidene (C-4/C-6) in this building block enables two sequential, chemoselective deprotection events without cross-reactivity [3]. This capability reduces the number of unique building blocks required and simplifies purification, making it a cost-effective choice for generating structurally diverse glycan arrays for drug discovery and vaccine development.

Precursor to 3-Amino-2,3-dideoxy Sugar Derivatives

The 3-O-benzoyl group can be selectively cleaved under Zemplén conditions (NaOMe/MeOH) to expose the C-3 hydroxyl, which can then be activated (e.g., as a triflate) and displaced with nitrogen nucleophiles (azide, amine) to generate 3-amino-2,3-dideoxy sugars [4]. These motifs are prevalent in aminoglycoside antibiotics (e.g., kanamycin, gentamicin) and amino sugar-containing natural products. The orthogonal 4,6-O-acetal ensures that the C-4 and C-6 positions remain protected during the C-3 transformation, streamlining the synthetic route.

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